molecular formula C18H18N2O5S B2671445 2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1790201-01-2

2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2671445
CAS No.: 1790201-01-2
M. Wt: 374.41
InChI Key: XHUPSDCOMSQJEI-UHFFFAOYSA-N
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Description

2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound with a unique structure that combines a pyran ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the piperidine ring, and finally, the attachment of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate
  • (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran

Uniqueness

What sets 2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)17-5-3-2-4-14(17)12-19/h2-5,10-11,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUPSDCOMSQJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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